2,4,6-Trimethyl-1H-indole-3-carbaldehyde
Description
Significance of Indole (B1671886) and its Formylated Derivatives in Organic Chemistry
The indole nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. This structural motif is present in a vast array of natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities. openmedicinalchemistryjournal.com Consequently, the synthesis and functionalization of indoles are of significant interest to organic chemists.
Formylated indoles, particularly indole-3-carbaldehydes, are highly versatile synthetic intermediates. The aldehyde group at the C3 position is amenable to a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the indole core into more complex molecular architectures, making indole-3-carbaldehydes crucial building blocks in the synthesis of medicinally important compounds and other functional organic materials. ekb.egresearchgate.net
Historical Context of Indole-3-carbaldehyde Research
Research into indole chemistry dates back to the 19th century, with initial studies focused on the degradation of the natural dye indigo. The parent compound, indole, was first synthesized in 1866 by Adolf von Baeyer. The exploration of methods to introduce functional groups onto the indole ring soon followed. The Vilsmeier-Haack reaction, discovered in the 1920s, provided a direct and efficient method for the formylation of electron-rich aromatic compounds, including indoles, at the C3 position. ekb.eg This reaction, along with the Reimer-Tiemann reaction, became a fundamental tool for accessing indole-3-carbaldehydes. researchgate.net Over the decades, numerous other methods for the synthesis of these compounds have been developed, reflecting their enduring importance in organic synthesis. ekb.eg
Positioning of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde within Substituted Indole Systems
This compound belongs to the class of substituted indole-3-carbaldehydes. The presence of three methyl groups on the benzene ring of the indole nucleus distinguishes it from the parent indole-3-carbaldehyde. These methyl substituents can be expected to influence the electronic properties and steric environment of the molecule. The electron-donating nature of the methyl groups may enhance the electron density of the indole ring, potentially affecting its reactivity in electrophilic substitution reactions. Furthermore, the substitution pattern can impact the biological activity of the molecule, as even small structural modifications can lead to significant changes in interactions with biological targets. The strategic placement of these methyl groups makes this compound an interesting substrate for further chemical modification and a potential candidate for applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-7-4-8(2)12-10(6-14)9(3)13-11(12)5-7/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMHUDFDMIHNIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,4,6 Trimethyl 1h Indole 3 Carbaldehyde and Analogs
Direct Formylation Strategies
Direct formylation of the indole (B1671886) ring, particularly at the electron-rich C3 position, is a primary strategy for the synthesis of indole-3-carbaldehydes. This section delves into two significant methodologies: the Vilsmeier-Haack formylation and boron-catalyzed formylation with orthoesters.
Vilsmeier-Haack Formylation and Mechanistic Refinements
The Vilsmeier-Haack reaction is a classical and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, is then attacked by the nucleophilic indole ring. Subsequent hydrolysis of the intermediate iminium ion yields the desired aldehyde.
The mechanism begins with the reaction between DMF and POCl₃ to form a chloroiminium ion, the active electrophile. The electron-rich C3 position of the indole nucleus then attacks this electrophile. The resulting intermediate undergoes elimination and subsequent hydrolysis during workup to afford the 3-formylindole.
The efficiency and yield of the Vilsmeier-Haack formylation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. While specific optimization data for 2,4,6-trimethyl-1H-indole is not extensively published, studies on structurally similar polysubstituted anilines, which are precursors to indole syntheses employing this reaction, provide valuable insights. For instance, the synthesis of various substituted indole-3-carbaldehydes from corresponding anilines demonstrates the impact of these parameters.
Generally, the Vilsmeier reagent is prepared at a low temperature (0-5 °C) before the addition of the indole substrate. The formylation reaction itself is often conducted at elevated temperatures to ensure complete conversion. The molar ratio of the Vilsmeier reagent to the substrate is also a critical factor, with an excess of the reagent often being used to drive the reaction to completion.
Table 1: Vilsmeier-Haack Formylation of Substituted Anilines to Indole-3-Carbaldehydes
| Precursor | Vilsmeier Reagent Ratio (POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2,5-dimethyl-aniline | Excess | 90 | 8 | 89 |
| 2,4-dimethyl-aniline | Excess | 85 | 5 | Not specified |
This data is derived from the synthesis of indole-3-carbaldehydes from aniline precursors, providing an illustrative example of typical reaction parameters.
The presence of methyl substituents on the indole ring plays a significant role in the outcome of the Vilsmeier-Haack reaction. Methyl groups are electron-donating, which increases the nucleophilicity of the indole ring and thus activates it towards electrophilic substitution. In the case of 2,4,6-trimethyl-1H-indole, the methyl groups at positions 2, 4, and 6 enhance the electron density, particularly at the C3 position, thereby promoting formylation at this site and leading to high regioselectivity.
However, steric hindrance can also be a factor. While the methyl group at the 2-position can slightly hinder the approach of the bulky Vilsmeier reagent to the C3 position, the electronic activating effect generally dominates. Studies on related systems, such as N-benzyltetrahydrocarbazole homologues, have shown that bulky methyl groups can have a significant steric effect on reactivity. epa.govresearchgate.net In the case of 2,4,6-trimethyl-1H-indole, the combined electronic effects of the three methyl groups strongly favor the formation of the 3-formyl product with high yield.
Boron-Catalyzed Formylation with Orthoesters
A more recent and milder alternative to the Vilsmeier-Haack reaction is the boron-catalyzed formylation of indoles using orthoesters as the formylating agent. This methodology offers several advantages, including operational simplicity, the use of inexpensive and readily available reagents, and often proceeds under ambient temperature and solvent-free conditions. acs.orgnih.gov Boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as an effective catalyst for this transformation, with trimethyl orthoformate (TMOF) serving as the formyl source. acs.orgnih.gov
The proposed mechanism involves the activation of the orthoester by the Lewis acid catalyst, BF₃·OEt₂, to generate a highly electrophilic intermediate. The nucleophilic C3 position of the indole then attacks this intermediate, leading to the formation of the 3-formylindole after subsequent reaction steps.
The choice of catalyst is crucial for the success of the boron-catalyzed formylation. While various Lewis acids can be employed, screening studies have shown that boron trifluoride diethyl etherate is particularly effective for promoting the desired C3-formylation of indoles with trimethyl orthoformate. nih.gov In comparative studies, other Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) were found to predominantly favor the formation of tris(indolyl)methane byproducts rather than the desired formylated indole. nih.gov This highlights the unique reactivity profile of BF₃·OEt₂ in achieving selective C3-formylation under mild conditions. nih.gov The efficiency of the catalysis is also influenced by the nature of the orthoester, with trimethyl orthoformate generally providing higher yields compared to its triethyl or triisopropyl counterparts, which may be due to steric factors. nih.gov
Table 2: Catalyst Screening for the Formylation of Indole with Trimethyl Orthoformate
| Catalyst | Solvent | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|
| Bi(OTf)₃ | DCM | Room Temp | - | Tris(indolyl)methane | 93 |
| AlCl₃ | Neat | Room Temp | 5 min | Tris(indolyl)methane | 95 |
| FeCl₃ | Neat | Room Temp | 5 min | Tris(indolyl)methane | 92 |
| BF₃·OEt₂ | DCM | Room Temp | 5 min | Indole-3-carbaldehyde | 65 |
| BF₃·OEt₂ | Neat | Room Temp | 5 min | Indole-3-carbaldehyde | 82 |
This table illustrates the superior performance of BF₃·OEt₂ under neat conditions for the selective C3-formylation of indole. nih.gov
A significant advantage of the boron-catalyzed formylation is its compatibility with solvent-free or neat reaction conditions. acs.orgnih.gov Conducting the reaction without a solvent can lead to several benefits, including reduced environmental impact, simplified workup procedures, and often, enhanced reaction rates and yields. nih.gov In the BF₃·OEt₂-catalyzed formylation of indole with trimethyl orthoformate, transitioning from a solvent such as dichloromethane (DCM) to neat conditions resulted in a notable increase in the yield of indole-3-carbaldehyde. nih.gov The reaction proceeds rapidly at ambient temperature, typically within minutes, making it a highly efficient and practical method for the synthesis of 3-formylindoles. acs.orgnih.gov This approach has been shown to be scalable, further underscoring its utility in synthetic chemistry. nih.gov
Transition Metal-Catalyzed C-H Formylation Approaches (e.g., Ru, Cu, Pd-catalyzed)
Direct formylation of the indole nucleus at the C3 position via transition metal-catalyzed C-H activation represents a highly atom-economical and efficient strategy. Various catalytic systems employing ruthenium, copper, and palladium have been developed for this purpose.
Ruthenium-Catalyzed Formylation: Ruthenium catalysts are effective for various C-H functionalization reactions of indoles. mdpi.comnih.govresearchgate.net While direct C-H formylation using ruthenium is an evolving area, the alkylation of indoles with tertiary amines, which can serve as a conceptual precursor to formylation, has been reported. mdpi.com In these reactions, a ruthenium catalyst can activate a C(sp³)–H bond of the amine, which, after a series of steps, can lead to the introduction of a one-carbon unit onto the indole ring. mdpi.com The use of N,N-dimethylformamide (DMF) as a formylating agent in the presence of a suitable ruthenium catalyst and an oxidant is a plausible, though less explored, pathway for direct C-H formylation. nih.gov
Copper-Catalyzed Formylation: Copper catalysis offers a cost-effective and practical approach for the C3-formylation of indoles. rsc.orgrsc.orgscispace.com These methods often utilize readily available and inexpensive formyl sources like N,N-dimethylformamide (DMF) or tertiary amines in the presence of an oxidant, typically molecular oxygen. rsc.orgrsc.orgscispace.comresearchgate.net Copper(II) salts, such as Cu(TFA)₂·xH₂O, have been shown to effectively catalyze the annulative formylation of o-alkynylanilines with DMF to produce 3-formyl indoles in a one-pot reaction. rsc.orgrsc.orgscispace.com Another approach involves the use of tertiary amines like tetramethylethylenediamine (TMEDA) as the carbonyl source under aerobic conditions. researchgate.net
Palladium-Catalyzed Formylation: Palladium catalysts are well-known for their versatility in C-H functionalization. beilstein-journals.orgnih.gov While direct C-H formylation of indoles using palladium catalysts is not as extensively documented as other functionalizations, the underlying principles of palladium-catalyzed C-H activation are applicable. beilstein-journals.orgnih.gov These reactions typically proceed through an electrophilic palladation of the electron-rich indole ring. beilstein-journals.orgnih.gov The use of directing groups on the indole nitrogen can control the regioselectivity of the C-H activation. nih.gov For formylation, a plausible strategy involves the use of a formylating agent that can react with the palladium-indole intermediate.
| Catalyst System | Formyl Source | Oxidant | Key Features |
| Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) | Tertiary Amines, DMF | Peroxides, O₂ | Emerging area, potential for direct C-H formylation. mdpi.comnih.gov |
| Copper (e.g., Cu(TFA)₂, CuCl₂) | DMF, Tertiary Amines (TMEDA) | O₂ (air) | Cost-effective, good functional group tolerance. rsc.orgrsc.orgscispace.comresearchgate.net |
| Palladium (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) | CO, Formaldehyde derivatives | Various | High versatility, regioselectivity can be controlled by directing groups. beilstein-journals.orgnih.govnih.gov |
Mechanistic Pathways of Metal-Mediated C-H Activation
The mechanisms of transition metal-catalyzed C-H formylation of indoles, while varying with the specific metal and reaction conditions, generally involve a few key steps:
Ruthenium-Catalyzed Pathway: The catalytic cycle is often initiated by the formation of a cationic ruthenium complex which then undergoes reversible cyclometalation with the indole substrate to form a six-membered ruthenacycle intermediate. mdpi.comnih.gov Subsequent coordination and migratory insertion of the formylating agent, followed by reductive elimination, yields the 3-formylindole and regenerates the active ruthenium catalyst. mdpi.comnih.gov
Copper-Catalyzed Pathway: In copper-catalyzed formylation using DMF, the reaction is believed to proceed through a cascade of a 5-endo-dig cyclization (in the case of o-alkynylanilines) followed by formylation. rsc.orgrsc.orgscispace.com A plausible mechanism involves the in-situ generation of an iminium ion from DMF, which then electrophilically attacks the C3 position of the indole. The resulting intermediate is then hydrolyzed to afford the final product. rsc.orgrsc.orgscispace.com When tertiary amines are used, the mechanism likely involves the copper-catalyzed oxidation of the amine to generate a reactive electrophilic species that introduces the formyl group. researchgate.net
Palladium-Catalyzed Pathway: The mechanism for palladium-catalyzed C-H functionalization of indoles typically begins with an electrophilic attack of the Pd(II) catalyst on the electron-rich indole ring, leading to an indolyl-palladium(II) complex. beilstein-journals.orgnih.gov This step can be directed by a coordinating group on the indole nitrogen. The resulting organopalladium intermediate can then react with a formylating agent. The final step is the reductive elimination of the 3-formylindole product and the regeneration of the active Pd(II) catalyst, often with the aid of an oxidant. beilstein-journals.orgnih.gov
Ligand Design for Enhanced Efficiency
The choice of ligand plays a crucial role in transition metal-catalyzed C-H functionalization by influencing the reactivity, selectivity, and stability of the catalyst.
For Ruthenium Catalysis: The efficiency of ruthenium-catalyzed C-H activation can be significantly influenced by the ligand environment. While specific ligands for formylation are not extensively detailed, directing groups attached to the indole nitrogen, such as pyridyl or pyrimidyl groups, can facilitate C-H activation at specific positions. mdpi.com
For Copper Catalysis: In many copper-catalyzed formylation reactions of indoles, the reactions proceed efficiently without the need for external ligands. rsc.orgrsc.orgscispace.com However, in other copper-catalyzed cross-coupling reactions, ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine have been shown to improve catalytic activity.
For Palladium Catalysis: Ligand design is paramount in palladium-catalyzed C-H functionalization to control regioselectivity and enhance catalytic efficiency. nih.govnih.govresearchgate.net Common ligands include phosphines (e.g., PPh₃, PCy₃), N-heterocyclic carbenes (NHCs), and various bidentate ligands. nih.gov For instance, the use of mono-N-protected amino acids as ligands has been shown to be effective in various Pd(II)-catalyzed C-H functionalization reactions. nih.gov The ligand can influence the C-H cleavage step and the subsequent steps in the catalytic cycle. nih.gov
Metal-Free Formylation Protocols
In recent years, metal-free formylation methods have gained significant attention as they offer more sustainable and environmentally benign alternatives to metal-catalyzed reactions. researchgate.net
One notable metal-free approach involves the use of glyoxylic acid as a formylating agent. nih.govacs.orgnih.govacs.org This method often proceeds via a dehydrogenative-decarboxylative coupling mechanism. The reaction of indoles with glyoxylic acid can be promoted under various conditions, including electrochemical methods, to yield 3-formylindoles. nih.gov Another metal-free strategy employs trioxane as a stable and easy-to-handle source of formaldehyde.
| Reagent | Conditions | Key Features |
| Glyoxylic Acid | Electrochemical, Oxidative | Sustainable, avoids toxic metal catalysts. nih.govnih.gov |
| Trioxane | Oxidative | Stable formaldehyde source. |
Indirect Synthetic Routes
Indirect methods for the synthesis of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde involve the transformation of pre-functionalized indole precursors.
Oxidation of Precursor Compounds (e.g., Indole-3-methanol, Skatole Derivatives)
The oxidation of 2,4,6-trimethyl-1H-indole-3-methanol or 2,4,6-trimethyl-3-methylindole (a skatole derivative) provides a direct route to the target carbaldehyde. A variety of oxidizing agents can be employed for this transformation, ranging from common laboratory reagents to more specialized systems.
Common oxidizing agents for the conversion of alcohols to aldehydes, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane, can be effectively used for the oxidation of indole-3-methanol derivatives. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. The oxidation of skatole derivatives to indole-3-carbaldehydes is a more challenging transformation that often requires specific reagents or catalytic systems capable of selectively oxidizing the methyl group at the C3 position.
Hydrolysis of Indole-3-Carbaldehyde Acetals or Imine Intermediates
This indirect route involves the formation of an acetal or an imine at the C3 position of the indole ring, followed by hydrolysis to release the aldehyde functionality. This strategy is particularly useful when the aldehyde group needs to be protected during other synthetic transformations.
Acetals can be formed by reacting the corresponding indole with an orthoformate in the presence of an acid catalyst. Subsequent hydrolysis under acidic conditions regenerates the desired indole-3-carbaldehyde. Similarly, imine intermediates (Schiff bases) can be formed by the condensation of an indole with a suitable amine derivative. The hydrolysis of these imines, typically under acidic or basic conditions, yields the target aldehyde.
Derivatization from Substituted Aniline Precursors
The use of substituted anilines as foundational precursors is a cornerstone for the synthesis of a diverse array of indole derivatives. This approach allows for the strategic placement of substituents on the benzene (B151609) ring of the indole nucleus, which is crucial for modulating the biological activity of the final compound. Various cyclization strategies have been developed to construct the indole ring system from these readily available starting materials. organic-chemistry.orgluc.edu
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for constructing the indole core. wikipedia.orgnih.gov The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone. wikipedia.orgnih.govyoutube.com The mechanism proceeds through the formation of an enamine tautomer, followed by a chim.itchim.it-sigmatropic rearrangement, loss of ammonia, and subsequent aromatization to yield the indole ring. wikipedia.orgyoutube.com
For the synthesis of a 2,4,6-trimethyl-substituted indole, the corresponding 2,4,6-trimethylphenylhydrazine would be required. A significant limitation of the classical Fischer method has been the limited commercial availability of polysubstituted aryl hydrazines. rsc.org Modern variations have been developed to circumvent this issue. One notable advancement involves a two-step sequence starting from more accessible haloarenes. This process uses a halogen-magnesium exchange, followed by quenching with di-tert-butyl azodicarboxylate and subsequent reaction with a ketone under acidic conditions to furnish the indole. rsc.org Another powerful variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to generate the necessary N-arylhydrazone intermediate in situ, thereby expanding the scope of the reaction. wikipedia.org
The choice of acid catalyst is critical and can significantly influence the reaction's outcome. A wide range of both Brønsted and Lewis acids have been successfully employed. nih.gov
| Catalyst Type | Examples |
|---|---|
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH) |
| Lewis Acids | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂), Aluminium Chloride (AlCl₃), Iron(III) Chloride (FeCl₃) |
Beyond the Fischer synthesis, several other cyclization methods originating from substituted anilines have been established for the synthesis of polysubstituted indoles. These reactions often offer alternative pathways that can tolerate a broader range of functional groups or provide different regioselectivity.
One prominent strategy is the palladium-catalyzed oxidative cyclization of N-aryl imines, which can be readily prepared from substituted anilines and ketones. organic-chemistry.org This method facilitates the quick assembly of indole rings through the oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.orgthieme-connect.com Other transition-metal-catalyzed processes include the cyclization of 2-alkenylanilines and 2-ethynylaniline derivatives, which provide efficient routes to functionalized indoles. organic-chemistry.orgmdpi.com
A particularly direct method for synthesizing indole-3-carbaldehydes from substituted anilines is a variation of the Vilsmeier-Haack reaction. For instance, the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde, an analog of the target compound, has been achieved by treating 2,3,5-trimethyl-aniline with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). google.com This reaction proceeds by formylation and subsequent cyclization to directly yield the desired indole-3-carbaldehyde. google.comresearchgate.net
| Method | Aniline-Derived Intermediate | Key Reagents/Catalysts | Advantages |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazone | Brønsted or Lewis Acids | Well-established, versatile |
| Palladium-Catalyzed C-H Activation | N-Aryl Imine | Palladium Catalyst, Oxidant (O₂) | Atom-economic, mild conditions organic-chemistry.org |
| Copper-Catalyzed Cyclization | 2-Ethynylaniline | Copper(II) Catalyst | Can be performed in aqueous media organic-chemistry.org |
| Vilsmeier-Haack Type Reaction | Substituted Aniline | POCl₃, DMF | Direct synthesis of indole-3-carbaldehydes google.comekb.eg |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like substituted indoles to minimize environmental impact. This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. google.com
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of indoles. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. organic-chemistry.orgrsc.org
Several classical indole syntheses have been adapted to microwave conditions. For example, a solvent-free Bischler indole synthesis can be achieved by irradiating a solid-state mixture of anilines and phenacyl bromides, offering an environmentally friendly route to 2-arylindoles. organic-chemistry.org The Fischer indole synthesis has also been shown to benefit significantly from microwave promotion, with studies documenting considerable rate acceleration. rsc.org This allows for the use of more benign ethereal solvents and lower equivalents of acid, aligning with green chemistry principles. rsc.org
| Reaction | Heating Method | Solvent | Time | Yield |
|---|---|---|---|---|
| Fischer Synthesis of 2,3-dimethylindole | Conventional | THF | Several hours (typical) | High |
| Microwave (150 °C) | THF | 15 minutes | High |
The development of recoverable and reusable catalysts is a key aspect of sustainable chemistry. In indole synthesis, this is particularly relevant for transition-metal-catalyzed reactions. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by filtration and reused in subsequent batches, reducing waste and cost.
An example is the use of cobalt-rhodium heterobimetallic nanoparticles supported on charcoal for the reductive cyclization of 2-(2-nitroaryl)acetonitriles to form indoles. This catalytic system can be reused more than ten times without a significant loss of activity. organic-chemistry.orgthieme-connect.com Similarly, copper(II)-catalyzed cyclizations of 2-ethynylanilines have been developed with established catalyst recycling systems. organic-chemistry.org The use of functionalized acidic ionic liquids as catalysts also presents an opportunity for reuse, as the ionic liquid phase can be separated from the product and recycled. google.com
| Catalyst System | Reaction Type | Reusability | Reference |
|---|---|---|---|
| Co-Rh Heterobimetallic Nanoparticles | Reductive Cyclization | >10 times without loss of activity | organic-chemistry.orgthieme-connect.com |
| Disulfonic Acidic Ionic Liquid | Fischer Indole Synthesis | Can be reused; yield unaffected | google.com |
| Copper(II) in H₂O/MeOH | Cyclization of 2-Ethynylanilines | Recycling system established | organic-chemistry.org |
Traditional organic synthesis often relies on volatile, toxic, and flammable organic solvents like benzene, toluene, and acetic acid. google.com Green chemistry seeks to minimize or replace these with more environmentally benign alternatives.
Solvent-free, or solid-state, reactions represent an ideal scenario for solvent minimization. As mentioned, microwave irradiation can effectively promote solid-state reactions for indole synthesis. organic-chemistry.org When a solvent is necessary, the focus shifts to greener options. Water is a highly desirable green solvent, and methods such as palladium-catalyzed cyclizations in aqueous micellar media (using surfactants like TPGS-750-M) have been developed. mdpi.comscispace.com
Low melting mixtures, such as a melt of tartaric acid and dimethylurea, can serve as both the solvent and the catalyst for Fischer indole synthesis under mild conditions. organic-chemistry.org Ionic liquids are another class of alternative solvents, valued for their low vapor pressure and high thermal stability. google.com Specifically, functionalized acidic ionic liquids can act as both catalyst and solvent, simplifying the reaction setup and enabling catalyst recycling. google.comscispace.com
| Alternative System | Example Application | Key Advantages |
|---|---|---|
| Solvent-Free (Solid-State) | Microwave-assisted Bischler Synthesis | Eliminates solvent waste, simplified workup organic-chemistry.org |
| Water (Micellar Catalysis) | Pd-catalyzed Cyclization | Environmentally benign, non-flammable mdpi.com |
| Ionic Liquids | Fischer Indole Synthesis | Low volatility, potential for reuse, can act as catalyst google.com |
| Low Melting Eutectic Mixtures | Fischer Indole Synthesis | Acts as both solvent and catalyst, mild conditions organic-chemistry.org |
Chemical Reactivity and Functional Group Transformations of 2,4,6 Trimethyl 1h Indole 3 Carbaldehyde
Carbonyl Group Reactivity
The carbonyl group (-CHO) is the primary site of chemical transformations for 2,4,6-trimethyl-1H-indole-3-carbaldehyde. The carbon atom of this group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for numerous functional group transformations, including nucleophilic additions, reductions, and oxidations.
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of the reactivity of this compound. The reaction involves the addition of a nucleophile to the carbonyl carbon, followed by protonation of the oxygen atom, often leading to a new functional group. In many cases, the initial addition product undergoes a subsequent dehydration step, resulting in a condensation product.
Like other indole-3-carbaldehydes, the 2,4,6-trimethyl derivative readily reacts with primary amines to form imines, commonly known as Schiff bases. ekb.egresearchgate.net This condensation reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.govresearchgate.net The resulting Schiff bases, characterized by the azomethine (-C=N-) group, are versatile intermediates in organic synthesis. researchgate.net The reaction of indole-3-carboxaldehyde (B46971) with various primary amines, such as amino acids and aminophenols, has been well-documented. nih.govijpbs.com It is expected that this compound would react in a similar fashion with a range of primary amines to yield the corresponding Schiff bases.
Table 1: Examples of Schiff Base Formation from Indole-3-carbaldehyde Analogues
| Indole (B1671886) Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product (Schiff Base) | Reference(s) |
| 1H-Indole-3-carbaldehyde | 1,4-Diaminobutane | Ethanol (reflux) | N,N'-Bis((1H-indol-3-yl)methylene)butane-1,4-diamine | ijpbs.com |
| 1H-Indole-3-carbaldehyde | L-Histidine | Not specified | (S)-2-(((1H-indol-3-yl)methylene)amino)-3-(1H-imidazol-5-yl)propanoic acid | nih.gov |
| 1H-Indole-3-carbaldehyde | 2-Aminophenol | Not specified | 2-(((1H-indol-3-yl)methylene)amino)phenol | nih.gov |
| 3-Chloro-1H-indole-2-carbaldehyde | 4-Anisidine | Piperidine/Ethanol | 3-Chloro-N-(4-methoxyphenyl)-1-(1H-indol-2-yl)methanimine | nih.gov |
The carbonyl group of this compound can react with hydroxylamine (B1172632) and its derivatives to form oximes. mdpi.com This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the aldehyde carbon, followed by dehydration. The synthesis of N-substituted indole-3-carboxaldehyde oximes is a key step in the production of certain bioactive molecules. researchgate.net
Similarly, condensation with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. csic.es Semicarbazones of various substituted indole-3-carbaldehydes have been synthesized and characterized. researchgate.netscilit.com These reactions are general for aldehydes and are applicable to the 2,4,6-trimethyl derivative.
Table 2: Formation of Oximes and Semicarbazones from Indole-3-carbaldehyde Derivatives
| Reactant | Reagent | Conditions | Product | Reference(s) |
| 1H-Indole-3-carbaldehyde | Hydroxylamine hydrochloride, NaOH | Ethanol/Water, 0-27 °C | (Z)-N-Hydroxy-1-(1H-indol-3-yl)methanimine (Oxime) | mdpi.com |
| 1-Benzyl-1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride, NaOH | Ethanol/Water, 0-5 °C to RT | (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine (Oxime) | mdpi.com |
| 5-Bromo-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, Sodium acetate | Methanol (B129727)/Water (reflux) | 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (Semicarbazone) | csic.esresearchgate.net |
| 5-Chloro-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride, Sodium acetate | Methanol/Water (reflux) | 2-((5-Chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (Semicarbazone) | csic.esresearchgate.net |
The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction involving an aldehyde or ketone and an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). numberanalytics.com The reaction is typically catalyzed by a weak base. This compound serves as the aldehyde component in this reaction. The process involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the indole aldehyde. Subsequent dehydration yields a new α,β-unsaturated product. numberanalytics.comresearchgate.net Various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate (B8463686), are known to react with indole-3-carbaldehyde to produce a range of functionalized derivatives. lookchem.comresearcher.life
Table 3: Knoevenagel Condensation of Indole-3-carbaldehyde with Active Methylene Compounds
| Aldehyde Reactant | Active Methylene Reactant | Catalyst/Conditions | Product | Reference(s) |
| Aromatic Aldehydes (general) | Malononitrile | Lemon Juice (natural acid catalyst), Solvent-free | 2-(Arylmethylene)malononitrile | lookchem.com |
| 1H-Indole-3-carbaldehyde | Imidazolidine-2,4-dione | Not specified | 5-((1H-indol-3-yl)methylene)imidazolidine-2,4-dione | amazonaws.com |
| Aromatic Aldehydes (general) | Ethyl cyanoacetate or Malononitrile | Triphenylphosphine, Solvent-free | (E)-Ethyl 2-cyano-3-phenylacrylate or (E)-2-Benzylidenemalononitrile | organic-chemistry.org |
Reduction Reactions (e.g., to Indole-3-methanol)
The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding (2,4,6-trimethyl-1H-indol-3-yl)methanol. This transformation is a fundamental reaction in organic chemistry. Complex metal hydrides are the most common reagents for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice for reducing aldehydes and ketones. libretexts.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org The resulting alkoxide intermediate is then protonated, typically by the solvent (e.g., methanol or ethanol) or during an aqueous workup, to give the final alcohol product. Lithium aluminium hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but NaBH₄ is often preferred due to its greater functional group tolerance and safer handling. libretexts.org While NaBH₄ in carboxylic acid media can reduce the indole ring itself, standard conditions in alcoholic solvents selectively reduce the aldehyde. mdma.ch
Table 4: Conditions for Reduction of Aldehydes to Primary Alcohols
| Substrate Type | Reducing System | Solvent | General Product | Reference(s) |
| Aldehydes | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Primary Alcohol | libretexts.org |
| Aldehydes | Lithium Aluminium Hydride (LiAlH₄) followed by H₂O | Diethyl ether or THF | Primary Alcohol | libretexts.org |
| Aromatic Aldehydes | NaBH₄ / DOWEX(R)50WX8 | THF | Secondary Amine (via reductive amination) | scielo.org.mx |
| α,β-Unsaturated Aldehydes | NaBH₄ / Iodine (I₂) | THF | Allylic Alcohol | researchgate.net |
Oxidation Reactions (e.g., to Indole-3-carboxylic acids)
The aldehyde group can be oxidized to a carboxylic acid, converting this compound into 2,4,6-trimethyl-1H-indole-3-carboxylic acid. This transformation is a common synthetic procedure. Various oxidizing agents can accomplish this, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder reagents. In biochemical systems, aldehyde oxidases can catalyze the conversion of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govnih.govresearchgate.net A common laboratory method for preparing indole-3-carboxylic acid involves the hydrolysis of a 3-trichloroacetyl indole precursor, which is itself derived from the indole. chemicalbook.com The direct oxidation of the aldehyde is also a viable route, though care must be taken to avoid oxidation of the electron-rich indole ring.
Table 5: Methods for the Synthesis of Indole-3-carboxylic Acids
| Starting Material | Reagents/Enzyme | Product | Reference(s) |
| Indole-3-carbaldehyde (ICHO) | ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) | Indole-3-carboxylic acid (ICOOH) | nih.govnih.gov |
| 3-Trichloroacetyl indole | 1. KOH, Methanol (reflux) 2. HCl | Indole-3-carboxylic acid | chemicalbook.com |
| Indole | Not specified (General Synthesis) | Indole-3-carboxylic acid | beilstein-journals.org |
| 2-Nitrostyrenes | Palladium-catalyzed reductive N-heteroannulation | Methyl indole-4-carboxylate | orgsyn.org |
Indole Nitrogen (N1) Reactivity
The nitrogen atom of the indole ring in this compound is a key site for functionalization. Modification at this position is crucial not only for altering the molecule's biological properties but also as a strategic step in synthetic sequences to direct reactivity at other positions of the indole ring. ekb.eg The N-H proton is weakly acidic and can be removed by a suitable base, rendering the nitrogen nucleophilic for subsequent reactions.
N-Alkylation Strategies
N-alkylation of the indole ring is a fundamental transformation that introduces an alkyl or benzyl (B1604629) group onto the nitrogen atom. ekb.eg This reaction is typically achieved by deprotonating the indole nitrogen with a base, followed by nucleophilic attack on an alkyl halide. Common conditions involve the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). mdpi.com For this compound, these standard protocols are expected to proceed efficiently. A base-catalyzed, one-pot addition of indoles to preformed α-iminoketones represents a more advanced strategy for N-1 functionalization. nih.gov
| Reagent | Base | Solvent | Conditions | Product Type | Reference |
| Methyl iodide | K2CO3 | CH3CN / DMF | Reflux, 16h | 1-Methyl-1H-indole-3-carbaldehyde | mdpi.com |
| Benzyl chloride | K2CO3 | CH3CN / DMF | Reflux, 12h | 1-Benzyl-1H-indole-3-carbaldehyde | mdpi.com |
| α-iminoketone | Cs2CO3 | - | Room Temp, 16h | N-1-alkylated indole adduct | nih.gov |
N-Acylation Reactions
N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole, a motif present in numerous pharmaceuticals. nih.gov While acylation of indoles can occur at the C3 position, selective N-acylation is achievable. The reaction often requires the use of a base to generate the indolide anion, which then reacts with an acylating agent. nih.gov Traditional methods employ reactive acyl sources like acyl chlorides. However, to improve functional group tolerance and chemoselectivity, milder and more stable acylating agents such as thioesters have been successfully used in the presence of a base like cesium carbonate (Cs2CO3). nih.gov This method provides an efficient route to a variety of N-acylated indoles. nih.gov
| Acylating Agent | Base | Solvent | Conditions | Reference |
| S-methyl butanethioate | Cs2CO3 | Xylene | 140 °C, 12h | nih.gov |
| Alkenyl carboxylates | Na2CO3 | - | - | beilstein-journals.org |
| Acyl Chlorides | Varies | Varies | Varies | researchgate.net |
N-Sulfonation and Other Protecting Group Strategies
Protecting the indole nitrogen is a critical strategy in the multi-step synthesis of complex indole derivatives. ekb.eg An N-protecting group can prevent unwanted side reactions and is often used to direct metallation to specific ring carbons. semanticscholar.org N-sulfonation, typically with tosyl chloride (TsCl) or benzenesulfonyl chloride, is a common method to install a robust, electron-withdrawing protecting group. nih.gov This group enhances the acidity of the C2 proton and can direct lithiation to that position. semanticscholar.org A wide variety of other protecting groups are available for the indole nitrogen, each with specific conditions for introduction and removal, allowing for orthogonal protection strategies in complex syntheses. acs.orgwikipedia.org
| Protecting Group | Reagent for Introduction | Conditions for Removal | Reference |
| Tosyl (Ts) | Tosyl chloride, Base (e.g., NaH) | Base (e.g., NaOH, K2CO3) or Reductive (e.g., Mg/MeOH) | nih.gov |
| Benzenesulfonyl | Benzenesulfonyl chloride, Base | Base or Reductive | researchgate.net |
| tert-butoxycarbonyl (Boc) | Boc anhydride (B1165640) (Boc2O), DMAP | Acid (e.g., TFA, HCl) | wikipedia.org |
| [2-(trimethylsilyl)ethoxy]methyl (SEM) | SEM chloride, Base (e.g., NaH) | Fluoride (B91410) source (e.g., TBAF) or Acid (e.g., BF3·OEt2) | acs.org |
| p-Methoxybenzyl (PMB) | PMB chloride, Base | Oxidative (e.g., DDQ) or Acid (e.g., TFA) | tib.eu |
Ring Carbon (C2, C4, C5, C6, C7) Reactivity (beyond formylation)
The reactivity of the carbon framework of this compound is dictated by the electronic nature of the substituted indole ring. The C2 position is adjacent to the nitrogen and is typically susceptible to deprotonation, while the benzene (B151609) portion of the molecule undergoes reactions characteristic of substituted aromatic rings.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic systems. dalalinstitute.com In the indole ring system, the C3 position is the most nucleophilic and typically the primary site of electrophilic attack. ic.ac.uk However, in this compound, this position is already functionalized with a formyl group. The directing effects of the existing substituents will therefore govern the position of further substitution.
The substituents on the benzene ring are the C4-methyl and C6-methyl groups, which are electron-donating and act as activating, ortho, para-directors. The fused pyrrole (B145914) ring as a whole is also strongly activating. The C3-formyl group is electron-withdrawing and deactivating. Therefore, electrophilic attack is most likely to occur on the activated benzene ring at the positions most favored by the methyl groups and the pyrrole moiety. The available positions are C5 and C7.
C5-position: This position is ortho to the C4-methyl group and para to the C6-methyl group (via the ring system), making it electronically enriched and a likely site for substitution.
C7-position: This position is ortho to the C6-methyl group and adjacent to the indole nitrogen, also making it an activated site.
Studies on the nitration of indoles bearing electron-withdrawing groups at C3 show that substitution occurs on the benzene ring, with substitution at C6 being common for 3-acetylindole. umn.edu For the title compound, the strong activation provided by the methyl groups at C4 and C6 would likely direct incoming electrophiles to the C5 and C7 positions. Steric hindrance from the adjacent methyl groups might influence the ratio of C5 to C7 substituted products.
Directed Ortho-Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heterocyclic rings. semanticscholar.orguwindsor.ca The strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. nih.gov For indoles, a protecting group on the nitrogen, such as an amide, phosphinoyl, or sulfonyl group, can serve as a DMG to direct lithiation specifically to the C2 or C7 positions. semanticscholar.orgnih.gov
For this compound, after protection of the indole nitrogen, a DoM strategy could be employed to introduce electrophiles at either C2 or C7, positions that are often difficult to functionalize selectively via other means. nih.gov
Cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, provide versatile methods for forming carbon-carbon bonds. acs.orgnih.gov These reactions typically require an aryl halide or triflate as a coupling partner. acs.org Therefore, if a halogenated derivative of this compound were synthesized (e.g., via electrophilic halogenation at C5 or C7), it could serve as a substrate for various palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. nih.govacs.org This approach is a cornerstone for building molecular complexity on the indole scaffold. acs.org
Multi-component Reactions (MCRs) Incorporating this compound
This compound serves as a valuable building block in multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The strategic placement of the aldehyde group at the C3 position of the substituted indole nucleus makes it a reactive site for the formation of diverse heterocyclic systems.
The design of multi-component reactions involving this compound focuses on leveraging the reactivity of the formyl group to construct complex heterocyclic scaffolds. A notable example is the one-pot, three-component synthesis of novel indolyl-substituted benzimidazo[2,3-b]quinazolinone derivatives. In this reaction, this compound is reacted with 2-aminobenzimidazole (B67599) and dimedone.
This particular MCR demonstrates a broad scope with respect to the substitution pattern on the indole-3-carbaldehyde. While the parent indole-3-carbaldehyde and other derivatives with electron-donating or electron-withdrawing groups are also utilized, the inclusion of the 2,4,6-trimethyl substituted variant highlights the tolerance of the reaction to alkyl substitutions on the indole ring. The reaction proceeds efficiently, providing good to excellent yields of the target complex heterocycles. The resulting products are of significant interest due to the prevalence of benzimidazo[2,3-b]quinazolinone and indole moieties in biologically active compounds.
Below is a table summarizing the results of this three-component reaction with various substituted indole-3-carbaldehydes, including the 2,4,6-trimethyl derivative.
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | H | H | 4a | 91 |
| 2 | CH₃ | H | H | 4b | 89 |
| 3 | H | CH₃ | H | 4c | 93 |
| 4 | H | H | CH₃ | 4d | 88 |
| 5 | CH₃ | CH₃ | CH₃ | 4e | 90 |
| 6 | Cl | H | H | 4f | 85 |
| 7 | H | Cl | H | 4g | 87 |
| 8 | H | H | Br | 4h | 86 |
This table is based on data from a study on the three-component reaction of 3-formylindoles, 2-aminobenzimidazole, and dimedone.
The multi-component synthesis of indolyl-substituted benzimidazo[2,3-b]quinazolinones can be mechanistically viewed as a tandem or cascade reaction sequence. This process involves a series of intramolecular and intermolecular reactions that occur sequentially in a single pot without the isolation of intermediates.
The proposed reaction mechanism initiates with the Knoevenagel condensation between this compound and dimedone. This is followed by a Michael addition of 2-aminobenzimidazole to the resulting indolylidene-5,5-dimethylcyclohexane-1,3-dione intermediate. The subsequent step involves an intramolecular cyclization through the nucleophilic attack of the second amino group of the benzimidazole (B57391) moiety onto the carbonyl group of the dimedone fragment, followed by dehydration to afford the final benzimidazo[2,3-b]quinazolinone derivative. This orchestrated sequence of reactions, where the indole-carbaldehyde moiety plays a crucial role in initiating the cascade, exemplifies the utility of this compound in constructing complex molecular architectures through efficient and atom-economical processes.
Mechanistic Investigations of Reactions Involving 2,4,6 Trimethyl 1h Indole 3 Carbaldehyde
Reaction Pathway Elucidation using Spectroscopic and Isotopic Labeling Studies
Spectroscopic methods are pivotal in elucidating reaction pathways by identifying intermediates and products. For reactions involving indole-3-carbaldehydes, techniques such as NMR and IR spectroscopy are routinely employed. For instance, in the synthesis of N-acylated indole-3-carboxaldehyde (B46971) analogues, the disappearance of the N-H band in the IR spectrum and the absence of the corresponding proton signal in the ¹H NMR spectrum confirm the N-acylation of the indole (B1671886) ring derpharmachemica.com.
While specific isotopic labeling studies for 2,4,6-trimethyl-1H-indole-3-carbaldehyde are not extensively documented, such studies on the broader class of indole-3-carboxaldehydes have been instrumental. For example, deuterated indole-3-carboxaldehydes, synthesized using deuterated reagents like DMF-d7, serve as valuable building blocks and can be used to trace reaction pathways and elucidate mechanisms, such as the Vilsmeier-Haack reaction orgsyn.org. The deuterium incorporation can be quantified using ¹H NMR analysis orgsyn.org.
In the context of this compound, spectroscopic analysis would be expected to show characteristic signals for the three methyl groups, in addition to the aldehyde and indole ring protons. The electronic effects of these methyl groups would likely induce slight shifts in the NMR and IR spectra compared to the unsubstituted analogue. For example, a patent describing the synthesis of 4,6-dimethyl-1H-indole-3-carbaldehyde provides the following ¹H NMR data (DMSO-d₆, 400 MHz) δ: 12.60 (1H, broad), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s) google.com. This can be used as a reference for predicting the spectrum of the 2,4,6-trimethylated derivative.
Table 1: Representative Spectroscopic Data for a Related Dimethylated Indole-3-carbaldehyde
| Compound | Spectroscopic Data |
| 4,6-dimethyl-1H-indole-3-carbaldehyde | ¹H NMR (DMSO-d₆, 400 MHz) δ: 12.60 (1H, broad), 7.30 (1H, s), 7.10 (1H, s), 6.70 (1H, s), 2.37 (3H, s), 2.31 (3H, s) google.com |
Note: This data is for a structurally similar compound and serves as an illustrative example.
Transition State Analysis and Energy Profiles
Computational chemistry plays a vital role in understanding reaction mechanisms through the analysis of transition states and the calculation of energy profiles. While specific transition state analyses for reactions involving this compound are not readily found, studies on related indole reactions provide a framework for understanding these processes.
For many reactions of indoles, such as Friedel-Crafts alkylations, the mechanism involves the formation of an intermediate azafulvenium salt upon nucleophilic attack of the indole on an electrophile researchgate.net. The stability of this intermediate and the energy barrier to its formation are key factors determining the reaction rate. The electron-donating methyl groups at the 2, 4, and 6 positions of this compound would be expected to stabilize the positively charged intermediate through inductive and hyperconjugation effects, thereby lowering the activation energy and increasing the reaction rate compared to the unsubstituted indole-3-carbaldehyde.
Role of Catalysts in Reaction Mechanisms
Catalysts are frequently employed to enhance the rate and selectivity of reactions involving indole-3-carbaldehydes. Both Brønsted and Lewis acids are commonly used to activate the aldehyde group towards nucleophilic attack. The general mechanism involves the coordination of the acid to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A wide array of acidic catalysts have been utilized for reactions of indoles with aldehydes, including protic acids like p-toluenesulfonic acid and Lewis acids such as iron(III) chloride and scandium(III) triflate researchgate.net.
In the context of asymmetric synthesis, chiral catalysts are employed to induce enantioselectivity. Chiral phosphoric acids and metal complexes with chiral ligands have been successfully used in Friedel-Crafts reactions of indoles nih.govacs.org. The catalyst forms a chiral environment around the substrate, leading to a diastereomeric transition state and favoring the formation of one enantiomer over the other. For this compound, the bulky methyl group at the 2-position could sterically interact with the catalyst-substrate complex, potentially influencing the efficiency and stereoselectivity of the catalytic process.
Influence of Substituents (Methyl Groups) on Reactivity and Selectivity
The three methyl groups on the indole ring of this compound have a profound impact on its reactivity and selectivity.
Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density of the indole ring, making it more nucleophilic and thus more reactive towards electrophiles. The enhanced nucleophilicity of the indole C3 position (for reactions where the aldehyde is not the reactive site) or the increased stability of cationic intermediates (as discussed in 4.2) would accelerate reactions.
Steric Effects: The methyl group at the 2-position provides significant steric hindrance around the C3-aldehyde group. This can influence the approach of nucleophiles to the aldehyde carbon. For reactions involving the aldehyde, this steric bulk might necessitate harsher reaction conditions or lead to different product distributions compared to less substituted indoles. The methyl groups at the 4 and 6 positions can also influence the approach of reagents to the benzene (B151609) ring portion of the indole.
Stereochemical Outcomes and Diastereoselective Control
In reactions that generate new stereocenters, controlling the stereochemical outcome is a primary goal. For reactions involving this compound, the existing substituents can influence the diastereoselectivity of the reaction.
While specific studies on diastereoselective control for this compound are scarce, general principles of asymmetric synthesis can be applied. In catalytic enantioselective reactions, the chiral catalyst is the primary source of stereochemical induction organic-chemistry.orgmdpi.com. The substrate's structure, however, can either enhance or diminish the catalyst's ability to control the stereochemistry. The methyl groups of this compound, particularly the one at the 2-position, could play a significant role in substrate-catalyst interactions, thereby affecting the diastereomeric transition state energies and influencing the final stereochemical outcome. For instance, in iridium-catalyzed enantioselective reverse prenylation of 3-substituted indoles, the nature of the substituent on the indole ring was found to be important for achieving high enantioselectivity acs.org.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms and their connectivity.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,4,6-Trimethyl-1H-indole-3-carbaldehyde
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde-H | ~9.9 - 10.1 | Singlet |
| Indole (B1671886) N-H | ~12.0 - 12.5 | Broad Singlet |
| Aromatic-H (C5) | ~6.8 - 7.2 | Singlet |
| Aromatic-H (C7) | ~6.8 - 7.2 | Singlet |
| 2-CH₃ | ~2.4 - 2.6 | Singlet |
| 4-CH₃ | ~2.3 - 2.5 | Singlet |
Note: These are predicted values based on related compounds and are subject to experimental verification.
Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the aldehyde group (around 185 ppm), the carbons of the indole ring, and the three methyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~185 |
| Indole Ring Carbons | ~110 - 140 |
Note: These are predicted values and require experimental confirmation.
To date, there is no specific published data on two-dimensional NMR experiments (COSY, HSQC, HMBC, NOESY) for this compound. Such analyses would be invaluable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry data for this compound is not currently available in the public domain. HRMS would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Detailed tandem mass spectrometry (MS/MS) studies on this compound have not been reported. MS/MS analysis would provide valuable information about the fragmentation pathways of the molecule, aiding in the confirmation of its structure by identifying characteristic fragment ions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
No specific FT-IR or Raman spectra for this compound have been found in the reviewed literature. However, based on its structure, the following characteristic vibrational bands would be expected:
Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | ~3300 - 3500 |
| C-H (aromatic) | Stretching | ~3000 - 3100 |
| C-H (aliphatic) | Stretching | ~2850 - 3000 |
| C=O (aldehyde) | Stretching | ~1660 - 1700 |
Note: These are predicted values based on the functional groups present and require experimental verification.
of this compound
While specific X-ray crystallographic data for this compound is not extensively available in published literature, a detailed structural analysis can be inferred from the well-documented crystal structures of its parent compound, 1H-indole-3-carbaldehyde, and related derivatives. nih.govnih.gov This approach allows for an informed discussion of the expected solid-state conformation and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The fundamental structure of an indole derivative consists of a bicyclic system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring. nih.gov In 1H-indole-3-carbaldehyde, the molecule is nearly planar. nih.govnih.gov For this compound, the indole core is expected to retain this essential planarity. The aldehyde group at the C3 position is likely to be coplanar with the indole ring to maximize π-conjugation. The primary conformational aspect would be the orientation of the aldehyde group relative to the indole ring.
For comparative purposes, the crystallographic data for the parent compound, 1H-indole-3-carbaldehyde, is presented below.
Table 1: Crystallographic Data for 1H-Indole-3-carbaldehyde
| Parameter | Value |
|---|---|
| Formula | C₉H₇NO |
| Molecular Weight | 145.16 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 14.0758 (9) |
| b (Å) | 5.8059 (4) |
| c (Å) | 8.6909 (5) |
| V (ų) | 710.24 (8) |
| Z | 4 |
Data sourced from a study on 1H-Indole-3-carbaldehyde. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of indole derivatives in the solid state is governed by a combination of intermolecular forces.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of 1H-indole-3-carbaldehyde is the hydrogen bond between the indole N-H group (donor) and the aldehyde oxygen atom (O=C) of an adjacent molecule. nih.govnih.gov This N-H···O interaction links the molecules into one-dimensional chains. nih.gov It is highly probable that this compound would exhibit the same primary hydrogen bonding motif, as the N-H and C=O groups essential for this interaction are present.
Table 2: Hydrogen Bond Geometry for 1H-Indole-3-carbaldehyde
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O | 0.86 | 2.06 | 2.915 (2) | 173 |
D: Donor atom; A: Acceptor atom. Data represents a typical geometry for this interaction.
π-π Stacking and Other Interactions: While classical π-π stacking is a common feature in aromatic compounds, the crystal packing of some indole-3-carbaldehyde derivatives is dominated by hydrogen bonding and weaker C-H···π interactions rather than direct π-π stacking. nih.govmdpi.com In 5-methyl-1H-indole-3-carbaldehyde, for instance, chains formed by hydrogen bonds are further linked by C-H···π interactions to form layers. nih.gov
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, arising from different packing arrangements and/or molecular conformations. There are no specific studies on the polymorphism of this compound.
However, the potential for polymorphism exists due to the interplay of the strong N-H···O hydrogen bond and weaker van der Waals forces. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor different packing motifs, leading to polymorphs with distinct physical properties.
Crystal engineering of this compound would focus on predictably controlling the supramolecular assembly. The robust N-H···O hydrogen bond would be the primary synthon for building desired architectures. Modifying the substitution pattern on the indole ring could be used to fine-tune other interactions, such as π-π stacking or halogen bonding, to guide the assembly into specific network topologies. The trimethyl substitution pattern already provides a template that favors certain packing arrangements, likely precluding some structures accessible to the unsubstituted parent molecule.
Computational Chemistry Studies of 2,4,6 Trimethyl 1h Indole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2,4,6-Trimethyl-1H-indole-3-carbaldehyde, DFT calculations would provide fundamental insights into its molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would also be essential to identify different spatial arrangements of the atoms (conformers) and their relative stabilities. This is particularly relevant for the orientation of the 3-carbaldehyde group relative to the indole (B1671886) ring and the positioning of the methyl groups. However, specific optimized geometric parameters and conformational energy profiles for this compound have not been reported in the literature.
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity and properties. This analysis would involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule.
Additionally, analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is vital for predicting sites of electrophilic and nucleophilic attack. Specific values for the HOMO-LUMO energies and detailed charge distribution maps for this compound are not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
DFT calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results for structure verification. For this compound, theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts would be highly valuable. Such predictions would aid in the assignment of experimental spectra. At present, there are no published studies containing the predicted NMR chemical shifts for this specific compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are not available from static quantum chemical calculations.
Dynamic Behavior and Conformational Flexibility in Solution
MD simulations would allow for the exploration of the conformational landscape of this compound in a dynamic environment. This would reveal how the molecule flexes and changes shape over time, providing a more realistic picture of its behavior than a single optimized structure. Information on the dynamic behavior and conformational flexibility of this compound is currently unavailable.
Solvent Effects on Molecular Conformation and Reactivity
The solvent can have a significant impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This would help in understanding how the solvent influences the conformational preferences and the accessibility of reactive sites. Research detailing the effects of different solvents on the molecular conformation and reactivity of this compound has not been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies can be instrumental in predicting their potential as therapeutic agents and in guiding the synthesis of new analogues with enhanced efficacy.
A typical QSAR study for derivatives of this compound would involve the generation of a dataset of molecules with varying substituents on the indole ring or modifications to the carbaldehyde group. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.
Key Molecular Descriptors in QSAR Models:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions with biological receptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining how well a molecule fits into a receptor's binding site.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.
Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) are used to describe the hydrophobicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration IC₅₀). nih.gov A robust QSAR model should have high statistical significance, as indicated by parameters like the coefficient of determination (R²), cross-validated R² (Q²), and a low standard error of estimation. nih.gov
For instance, a hypothetical QSAR model for a series of this compound derivatives might reveal that increased electron-withdrawing character at a specific position on the indole ring and a certain range of hydrophobicity are favorable for a particular biological activity. This information would then guide medicinal chemists in designing more potent compounds.
Interactive Data Table: Representative QSAR Model Parameters for Indole Derivatives
| Model Type | Statistical Parameter | Value | Description |
| MLR | R² | 0.92 | Coefficient of determination, indicating the goodness of fit of the model. |
| MLR | Q² (LOO) | 0.85 | Cross-validated R² from leave-one-out, indicating the predictive ability of the model. |
| MLR | Standard Error | 0.15 | The standard deviation of the residuals, indicating the accuracy of the predictions. |
| Descriptors | LogP | Positive | Indicates that higher hydrophobicity is correlated with higher activity. |
| Descriptors | LUMO Energy | Negative | Suggests that lower LUMO energy (higher electron affinity) is beneficial for activity. |
| Descriptors | Molecular Weight | Positive | Implies that larger molecules in the series tend to have higher activity. |
In Silico Mechanistic Studies and Reaction Pathway Predictions
In silico mechanistic studies employ quantum chemical methods, such as Density Functional Theory (DFT), to elucidate the detailed steps of a chemical reaction. For this compound, these studies can predict the most likely pathways for its synthesis and subsequent reactions, identify key intermediates and transition states, and calculate the activation energies associated with each step.
A common application of these studies is to understand the regioselectivity and stereoselectivity of reactions involving the indole scaffold. For example, in a cycloaddition reaction, DFT calculations can determine which face of the indole ring is more susceptible to attack and which stereoisomer of the product is energetically favored. bohrium.com
The process of an in silico mechanistic study typically involves:
Geometry Optimization: The three-dimensional structures of the reactants, products, and all potential intermediates and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to verify that a calculated transition state connects the correct reactant and product on the potential energy surface. manipal.edu
Energy Profile Construction: The relative energies of all species along the reaction pathway are plotted to create a reaction energy profile, which visually represents the energy changes throughout the reaction and allows for the determination of the rate-limiting step.
For this compound, a hypothetical DFT study on its formylation reaction could investigate different formylating agents and reaction conditions to predict the optimal synthetic route. The study could also explore the mechanism of its participation in reactions like the Wittig or aldol (B89426) condensation, providing valuable insights into its chemical behavior.
Interactive Data Table: Hypothetical DFT Study of a Reaction Pathway for an Indole-3-carbaldehyde Derivative
| Reaction Step | Species | Computational Method | Relative Energy (kcal/mol) | Key Structural Features |
| 1 | Reactants | B3LYP/6-31G(d) | 0.0 | Optimized ground state geometries |
| 2 | Transition State 1 | B3LYP/6-31G(d) | +15.2 | Formation of a new C-C bond |
| 3 | Intermediate 1 | B3LYP/6-31G(d) | -5.7 | Tetrahedral intermediate |
| 4 | Transition State 2 | B3LYP/6-31G(d) | +10.8 | Proton transfer step |
| 5 | Products | B3LYP/6-31G(d) | -20.1 | Final optimized product geometries |
These computational approaches provide a powerful complement to experimental work, accelerating the discovery and development of new chemical entities based on the this compound scaffold.
Biological Relevance and Mechanistic Pathways of 2,4,6 Trimethyl 1h Indole 3 Carbaldehyde Derivatives Focus on Molecular Mechanism, in Vitro Data
Antimicrobial Activity Mechanisms
Indole (B1671886) derivatives are recognized for their antimicrobial properties, and modifications to the indole scaffold, such as those in 2,4,6-trimethyl-1H-indole-3-carbaldehyde derivatives, can modulate this activity. The mechanisms of action are thought to be multifactorial, involving processes such as enzyme inhibition and disruption of bacterial membranes.
Inhibition of Bacterial Growth (Gram-Positive and Gram-Negative)
A variety of indole-3-carbaldehyde derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria researchgate.netamazonaws.comnih.gov. For instance, certain indole-3-aldehyde hydrazide/hydrazone derivatives have shown notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as Escherichia coli and Bacillus subtilis nih.gov. The minimum inhibitory concentration (MIC) values for some of these derivatives have been reported in the range of 6.25-100 mg/ml against tested microorganisms nih.gov. While specific data for this compound derivatives is not extensively detailed in the available literature, the general activity of the parent indole-3-carbaldehyde structure suggests that its derivatives are promising candidates for further antimicrobial investigation. Some studies have indicated that certain indole derivatives are particularly effective against MRSA nih.gov.
Role of Structural Modifications on Efficacy
The antimicrobial efficacy of indole derivatives is significantly influenced by their structural modifications. The introduction of different functional groups to the indole structure can produce a series of compounds with varied activities scirp.org. For example, the presence of specific substituents on the indole ring and modifications at the carbaldehyde group can enhance antibacterial and antifungal actions nih.gov. Studies on indole-3-aldehyde hydrazide/hydrazone derivatives suggest that the nature of the substituent on the hydrazone moiety plays a crucial role in determining the antimicrobial potency researchgate.netnih.gov. While indole nicotinic acid hydrazides showed no significant activity, indole anisic acid hydrazides displayed better activity, indicating that the type of aromatic ring attached to the hydrazone is a key determinant of efficacy nih.gov. Furthermore, some indole derivatives are thought to act as inhibitors of the NorA efflux pump in S. aureus, which contributes to antibiotic resistance nih.gov. This suggests that structural modifications could be tailored to target specific resistance mechanisms in bacteria.
Antioxidant Mechanisms
Indole compounds are known to be effective antioxidants, capable of protecting against oxidative damage by various mechanisms researchgate.net. The antioxidant properties of this compound derivatives can be attributed to their ability to scavenge free radicals and chelate metal ions.
The primary antioxidant mechanism for many indole derivatives is believed to involve radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET) nih.gov. The indole ring's nitrogen atom, with its free electron pair, acts as a redox center nih.gov. The presence of an unsubstituted indole nitrogen atom is often considered important for antioxidant activity nih.gov. The antioxidant molecule can donate a hydrogen atom from the N-H group to a free radical, forming a resonance-stabilized indolyl radical nih.gov. Alternatively, a single electron can be transferred from the nitrogen atom to the radical.
Studies on various C-3 substituted indole derivatives have demonstrated their capacity to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) nih.govderpharmachemica.com. The specific substituents on the indole ring and at the C-3 position can significantly modulate this radical scavenging ability nih.gov. For instance, the introduction of certain aryl amines to the indole-3-carboxaldehyde (B46971) structure has been shown to enhance antioxidant activity derpharmachemica.com.
Enzyme Inhibition Studies (in vitro)
In vitro studies have revealed that indole derivatives can inhibit the activity of various enzymes, suggesting potential therapeutic applications.
Indoleamine 2,3-dioxygenase (IDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine pathway nih.gov. Inhibition of IDO is a target in medicinal chemistry. Some indole derivatives have been shown to inhibit IDO activity nih.gov. The structural similarity of these derivatives to the natural substrate, tryptophan, allows them to interact with the active site of the enzyme. While specific studies on this compound as an IDO inhibitor are not prevalent, the broader class of indole derivatives has shown promise in this area nih.gov.
Other Relevant Enzymatic Targets
Beyond IDO, indole-3-carbaldehyde derivatives have been investigated as inhibitors of other enzymes. For example, a series of N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated for their in vitro urease inhibitory activity mdpi.com. Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by Helicobacter pylori. Some of these oxime derivatives exhibited potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor, thiourea mdpi.com. This suggests that the indole-3-carbaldehyde scaffold can be a valuable starting point for the development of inhibitors for various enzymatic targets. Additionally, some indole derivatives have been found to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases .
Role as Precursors for Biologically Active Natural Products and Alkaloids
There is no available data in the searched scientific literature to indicate that this compound serves as a precursor for any known biologically active natural products or alkaloids. Research has established that the core structure, 1H-Indole-3-carboxaldehyde, is a key intermediate in the synthesis of various bioactive molecules and indole alkaloids researchgate.netekb.egresearchgate.net. However, studies specifically identifying a precursor role for the 2,4,6-trimethyl derivative are absent.
Biosynthetic Pathways and Metabolic Intermediates (e.g., in plants)
No natural biosynthetic pathways for this compound have been identified in plants or other organisms. The biosynthesis of indolic compounds in plants, such as in Arabidopsis thaliana, has been studied in detail, but these pathways lead to the formation of indole-3-carbaldehyde, indole-3-carboxylic acid, and their derivatives, not the specific trimethylated compound nih.govnih.gov.
Conversion of Tryptophan Derivatives
While tryptophan is the well-established primary precursor for the biosynthesis of indole-3-carbaldehyde and related indolic compounds in bacteria and plants wikipedia.orgnih.gov, there is no evidence to suggest a metabolic pathway that converts tryptophan derivatives into this compound.
Enzymatic Transformations of Indole-3-acetonitrile
In cruciferous plants, indole-3-acetonitrile (IAN) is a key intermediate derived from tryptophan, which is then converted into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) by enzymes such as Cytochrome P450s nih.govnih.gov. The enzymatic machinery for this conversion has been identified, but there are no reports of enzymes that produce a 2,4,6-trimethylated version of the indole-3-carbaldehyde product from IAN or any other substrate.
Advanced Applications in Materials Science and Supramolecular Chemistry
Use as Building Blocks for Functional Materials (e.g., Polymers, Dyes)
The 2,4,6-trimethyl-1H-indole-3-carbaldehyde molecule serves as a valuable precursor for the synthesis of functional materials due to the reactivity of both its aldehyde group and the indole (B1671886) ring. Indole-3-carbaldehyde and its derivatives are recognized as important intermediates in the preparation of diverse heterocyclic compounds. researchgate.netekb.egresearchgate.net The carbonyl group readily participates in carbon-carbon and carbon-nitrogen coupling reactions, while the indole nitrogen can be functionalized, allowing for the molecule's incorporation into larger polymeric structures or dye systems. researchgate.netekb.eg
One application involves using indole-3-carbaldehyde derivatives to create polymers with embedded bioactive moieties. researchgate.net For instance, derivatives of indole-3-carbaldehyde have been successfully used to produce modified polyvinyl acetal, resulting in a water-insoluble polymer with enhanced thermal stability. researchgate.net The presence of the indole scaffold, known for its biological activity, within a polymer backbone can impart unique properties to the final material.
The extended π-conjugated system of the indole ring is a key feature of chromophores. researchgate.net By modifying the aldehyde group through condensation reactions (such as Knoevenagel or Aldol (B89426) condensations), the conjugation can be extended, leading to compounds that absorb light in the visible region of the spectrum. researchgate.netacgpubs.org This makes indole-3-carbaldehyde derivatives promising candidates for the development of novel dyes and pigments. researchgate.net
Table 1: Key Reactions of the Indole-3-Carbaldehyde Core for Materials Synthesis
| Reaction Type | Functional Group Involved | Potential Application |
|---|---|---|
| Condensation (Knoevenagel, Aldol) | Aldehyde (C=O) | Synthesis of Dyes, Extending π-conjugation |
| Schiff Base Formation | Aldehyde (C=O) | Polymer Synthesis, Ligand Development |
| Acetalization | Aldehyde (C=O) | Modification of Polymers (e.g., Polyvinyl alcohol) |
| N-Alkylation / N-Acylation | Indole Nitrogen (N-H) | Polymer Backbone Integration, Solubility Modification |
Design of Fluorescent Probes and Sensors Based on the Indole Carbaldehyde Core
The indole nucleus is an excellent fluorophore, and its derivatives have been extensively developed as fluorescent chemosensors for detecting various analytes, including metal ions and anions. researchgate.netmdpi.comresearchgate.net These sensors are designed with a receptor unit linked to the indole signaling unit; the binding of an analyte to the receptor triggers a measurable change in the fluorescence properties (either enhancement or quenching) of the indole core. researchgate.netresearchgate.net
Indole-based sensors have shown high sensitivity and selectivity for a range of metal ions such as Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺. researchgate.netmdpi.com The design often involves the condensation of the indole-3-carbaldehyde with molecules like hydrazines or amines to form hydrazones or Schiff bases. mdpi.comacs.org These derivatives can then selectively coordinate with specific metal ions. For example, an indole-based fluorescent chemosensor, IH-Sal, was synthesized for the detection of Zn²⁺ and was successfully used for bio-imaging in zebrafish. mdpi.com
The sensing mechanism can vary. In some cases, chelation with a metal ion enhances fluorescence by restricting intramolecular rotation and promoting a rigid, planar conformation. In other instances, the presence of paramagnetic ions like Fe³⁺ or Cu²⁺ can lead to fluorescence quenching through electron or energy transfer processes. researchgate.net Indole-hydrazone derivatives have also been designed as colorimetric "naked-eye" sensors for anions like fluoride (B91410) (F⁻), where the interaction causes a distinct color change. acs.org The this compound core, with its inherent fluorescence and reactive aldehyde group, is an ideal starting point for creating such tailored chemosensors.
Table 2: Examples of Indole-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Indole-Hydrazone | Zn²⁺ | Fluorescence Enhancement | mdpi.com |
| Indole-Hydrazone | Al³⁺ | Fluorescence Enhancement | researchgate.net |
| Indole-diaminomaleonitrile | Zn²⁺, Mn²⁺ | Chelation | researchgate.net |
| Indole-dinitrophenyl hydrazine | F⁻, CN⁻ | Colorimetric Change (Proton Abstraction) | acs.org |
Supramolecular Assembly and Self-Organization Phenomena
The self-assembly of molecules into well-ordered structures is governed by non-covalent interactions. In the crystal structure of indole-3-carbaldehyde and its derivatives, hydrogen bonding and π-π stacking are the dominant forces directing the supramolecular architecture. The indole N-H group is a classic hydrogen bond donor, while the oxygen atom of the carbaldehyde group acts as a hydrogen bond acceptor.
This donor-acceptor pairing leads to the formation of robust intermolecular N—H···O hydrogen bonds, which link the molecules into one-dimensional chains or tapes within the crystal lattice. nih.gov This predictable interaction is a powerful tool for crystal engineering. For instance, in the crystal structure of 1H-indole-3-carbaldehyde, these hydrogen bonds connect the molecules into chains. nih.gov Similarly, in 5-methyl-1H-indole-3-carbaldehyde, planar molecules are connected via N—H···O hydrogen bonds into chains.
Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity of a larger "host" molecule. While specific host-guest studies involving this compound are not widely documented, the indole scaffold is a key component in the synthesis of macrocyclic hosts.
A notable example is the creation of "indolophanes," which are cyclophane-type structures that incorporate one or more indole units into a macrocyclic ring. researchgate.net The synthesis of these molecules often utilizes indole-3-carbaldehyde as a starting material. The resulting indolophanes possess a defined cavity lined with the aromatic surfaces of the indole rings, making them potential hosts for various guest molecules through hydrophobic and π-π interactions. The functional groups within the cavity can be tailored by using substituted indole carbaldehydes, allowing for the design of hosts with specific recognition properties. The ability of indole derivatives to act as ligands for biological receptors also highlights their capacity for molecular recognition, a central principle of host-guest chemistry. nih.gov
Future Perspectives and Emerging Research Directions
Development of Novel Asymmetric Synthetic Approaches
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2,4,6-Trimethyl-1H-indole-3-carbaldehyde, the development of asymmetric synthetic methods is a key future objective. Research in the broader field of indole (B1671886) chemistry has demonstrated the power of organocatalysis and chiral metal complexes in achieving high enantioselectivity. nih.gov
Future efforts will likely concentrate on the asymmetric Friedel-Crafts reaction, where the indole nucleus acts as a nucleophile. nih.gov The aldehyde group in this compound can be used as a handle to introduce prochiral substrates, which can then react with the indole core under the direction of a chiral catalyst. The development of novel chiral phosphoric acids or thiourea-based organocatalysts could enable the synthesis of complex, optically active indole derivatives in high yields and with excellent enantiomeric excess. nih.gov
Table 1: Potential Asymmetric Catalysts and Reactions
| Catalyst Type | Potential Reaction | Target Chiral Moiety |
|---|---|---|
| Chiral Phosphoric Acid (CPA) | Asymmetric [2+4] Cycloaddition with o-QMs | Indole-containing chromans |
| Thiourea-based Organocatalysts | Asymmetric Friedel-Crafts Alkylation | 3-substituted chiral indoles |
Exploration of Catalytic Reactions with Enhanced Selectivity
Achieving high selectivity in chemical transformations is crucial for efficient and sustainable synthesis. For this compound, future research is expected to explore advanced catalytic methods to precisely control reaction outcomes. Visible-light photocatalysis represents a particularly promising frontier. This technique can generate highly reactive radical intermediates under mild conditions, enabling novel transformations. researchgate.net For instance, a three-component acylation/peroxidation of alkenes using indole-3-carbaldehydes has been demonstrated, a reaction that could be adapted for the trimethylated analogue. researchgate.net
Furthermore, heterogeneous photocatalysis offers a sustainable approach. A recently developed protocol for the trans-hydroboration of indole derivatives uses a vacancy-engineered polymeric carbon nitride catalyst. nih.gov Applying such a system to this compound could lead to the diastereoselective synthesis of valuable boryl indolines, which are versatile synthetic intermediates. nih.gov The use of nanocatalysts, such as graphene oxide decorated with copper bromide, has also shown great potential for promoting reactions like the synthesis of bis(indolyl)methanes with very low catalyst loading. beilstein-journals.org
Integration with Flow Chemistry and Automated Synthesis
The transition from batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. This approach offers superior control over reaction parameters, enhanced safety, and improved scalability. nih.gov The synthesis of this compound and its subsequent derivatization are well-suited for integration into flow systems.
Future research could focus on developing a telescoped flow process where the initial formylation of 2,4,6-trimethyl-1H-indole is immediately followed by subsequent reactions, such as aldol (B89426) condensations or reductive aminations. nih.gov Microreactors would allow for precise temperature control and rapid mixing, potentially reducing reaction times from hours to minutes and minimizing the formation of side products. nih.gov Automated platforms could then be used to rapidly screen different reaction conditions and substrates, accelerating the discovery of new derivatives with desirable properties.
Advanced Biological Target Identification and Mechanistic Elucidation
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. researchgate.net While the parent indole-3-carbaldehyde has known biological activities, including antifungal properties and the ability to modulate immune responses, the specific bioactivity of the 2,4,6-trimethylated derivative is an area ripe for exploration. wikipedia.org
Future research will employ advanced techniques like chemoproteomics and high-throughput screening to identify the specific biological targets of this compound. Studies on the parent compound have shown that it can induce mitochondrial dysfunction in certain fungi by inhibiting the electron transport chain and promoting the accumulation of reactive oxygen species (ROS). mdpi.com Similar mechanistic studies could be performed for the trimethylated analogue to determine if it shares this mode of action or possesses a unique biological profile. Its derivatives have also been investigated for antioxidant properties. derpharmachemica.com Elucidating these mechanisms is crucial for developing this compound into a potential therapeutic lead.
Table 2: Potential Biological Research Directions
| Research Area | Technique | Potential Outcome |
|---|---|---|
| Target Identification | High-Throughput Screening, Chemoproteomics | Discovery of specific protein binding partners (e.g., enzymes, receptors) |
| Mechanistic Studies | Mitochondrial Respiration Assays, ROS Detection | Elucidation of the mode of action (e.g., antifungal, anticancer) |
Design of Smart Materials and Responsive Systems Incorporating the Compound
The unique electronic properties and reactive aldehyde handle of this compound make it an attractive building block for advanced materials. The indole nucleus is known for its electron-rich nature and participation in π–π stacking interactions, which can be exploited in the design of organic electronics and sensors. nih.gov
Emerging research could focus on incorporating this compound into polymer backbones or as pendant groups. The aldehyde functionality allows for straightforward covalent attachment to polymer scaffolds or surfaces via reactions like Schiff base formation. This could lead to the creation of "smart" materials that respond to external stimuli. For example, a polymer functionalized with this indole derivative could exhibit changes in its optical or electronic properties upon binding to a specific analyte or a change in pH, forming the basis for a chemical sensor. Another avenue involves its use in creating photochromic materials, where the indole moiety could be integrated into systems that change color upon exposure to light.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4,6-Trimethyl-1H-indole-3-carbaldehyde, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves introducing methyl groups at the 2, 4, and 6 positions of the indole ring. A common approach is Friedel-Crafts alkylation using methyl halides or methylating agents in the presence of Lewis acids (e.g., AlCl₃). Alternatively, Vilsmeier-Haack formylation can introduce the aldehyde group at the 3-position after methylation . Key factors for yield optimization include:
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify methyl group positions (δ ~2.3–2.5 ppm for aromatic methyl) and the aldehyde proton (δ ~9.8–10.2 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve steric effects from the 2,4,6-trimethyl substitution, confirming regiochemistry and molecular packing .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₃NO; theoretical 187.10 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,4,6-trimethyl substitution influence reactivity in cross-coupling or functionalization reactions?
The bulky 2,4,6-trimethyl groups hinder electrophilic substitution at the indole ring’s 5- and 7-positions, directing reactivity to the aldehyde group. For example:
- Nucleophilic additions : The aldehyde reacts with amines (e.g., hydrazines) to form hydrazones, but steric hindrance slows kinetics. Microwave-assisted synthesis reduces reaction time .
- Metal-catalyzed couplings : Suzuki-Miyaura coupling at the 3-aldehyde requires protecting the aldehyde as an acetal to prevent side reactions .
Q. What strategies address contradictions in reported biological activity data for this compound derivatives?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Purity variations : HPLC analysis (C18 column, acetonitrile/water gradient) ensures ≥95% purity, critical for reproducible assays .
- Solubility limitations : Use DMSO-water mixtures (≤1% DMSO) to avoid cytotoxicity artifacts .
- Structural analogs : Compare activity with non-methylated analogs (e.g., indole-3-carbaldehyde) to isolate methylation effects .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to targets like cytochrome P450 or kinases. The trimethyl groups occupy hydrophobic pockets, while the aldehyde forms hydrogen bonds .
- MD simulations : Assess conformational stability of inhibitor-enzyme complexes under physiological conditions (GROMACS, 100-ns trajectories) .
Methodological Challenges and Solutions
Q. What are the pitfalls in regioselective methylation, and how can they be mitigated?
Q. How can conflicting crystallographic data on molecular conformation be resolved?
- Twinned data refinement : SHELXL’s TWIN command corrects for pseudo-merohedral twinning caused by asymmetric packing of trimethyl groups .
- Temperature factors : High B-factors for methyl groups indicate dynamic disorder; use restraints (DFIX) during refinement .
Applications in Medicinal Chemistry
Q. What evidence supports the use of this compound as a scaffold for anticancer agents?
- In vitro screens : Derivatives show IC₅₀ values <10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Structure-activity relationship (SAR) studies link 4-methyl substitution to enhanced cytotoxicity .
- Mechanistic studies : ROS generation and caspase-3 activation confirm apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
